(3S,4R)-Piperidine-3,4-diol is a chiral compound characterized by its two hydroxyl groups located at the 3 and 4 positions of the piperidine ring. Its chemical formula is CHNO with a molecular weight of approximately 115.15 g/mol. The compound exhibits significant stereochemical properties due to its specific configuration, which plays a crucial role in its biological activity and synthetic applications. The structure of (3S,4R)-Piperidine-3,4-diol can be represented as follows:
textOH | H2N--C--C--OH | | CH2 CH2 | | CH2--N
Research indicates that (3S,4R)-Piperidine-3,4-diol exhibits notable biological activities, particularly as an inhibitor of glycosidases. These enzymes play critical roles in carbohydrate metabolism, making this compound a candidate for drug development targeting metabolic disorders. Studies have highlighted its potential as an inhibitor of anaplastic lymphoma kinase, which is involved in various cancers .
Several methods have been developed for synthesizing (3S,4R)-Piperidine-3,4-diol:
(3S,4R)-Piperidine-3,4-diol finds applications in:
Interaction studies involving (3S,4R)-Piperidine-3,4-diol have primarily focused on its role as an inhibitor of glycosidases. These studies reveal that the compound can effectively compete with natural substrates for enzyme binding sites, thereby inhibiting enzymatic activity. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with (3S,4R)-Piperidine-3,4-diol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (3S,4R)-Pipecolic Acid | Yes | Contains a longer carbon chain; involved in neuropharmacology. |
| (3S,4R)-Pyrrolidine-3,4-diol | Yes | Exhibits different biological activities; potential use as an anti-cancer agent. |
| (3S,4R)-Isomer of 1-Deoxynojirimycin | Yes | Known for its potent glycosidase inhibition; used in diabetes treatment. |
The uniqueness of (3S,4R)-Piperidine-3,4-diol lies in its specific stereochemistry and its potential as a selective inhibitor for certain enzymes involved in carbohydrate metabolism. This makes it a valuable compound for both synthetic and therapeutic applications within medicinal chemistry and biochemistry contexts.
(3S,4R)-Piperidine-3,4-diol features a piperidine backbone with hydroxyl groups at the 3S and 4R positions. The stereochemistry is critical to its interactions with biological targets, such as glycosidases. The molecular formula $$ \text{C}5\text{H}{11}\text{NO}_2 $$ corresponds to a monocyclic secondary alcohol with a calculated exact mass of 117.079 g/mol.
Structural Representations
| Property | Value | Source |
|---|---|---|
| Density | 1.214 g/cm³ | |
| Boiling Point | 233.4°C at 760 mmHg | |
| LogP (Partition Coefficient) | -1.57 | |
| Vapor Pressure | 0.0104 mmHg at 25°C |
The compound’s low LogP value indicates high polarity, consistent with its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its crystalline form is stable under dry storage conditions at room temperature.
The (3S,4R) configuration confers distinct spatial arrangement, enabling selective binding to enzymatic active sites. This stereochemistry is verified via nuclear magnetic resonance (NMR) and X-ray crystallography in related piperidine derivatives. The hydroxyl groups participate in hydrogen bonding, influencing both solubility and intermolecular interactions.
(3S,4R)-Piperidine-3,4-diol represents a six-membered saturated heterocyclic compound containing one nitrogen atom and two hydroxyl functional groups positioned at the 3 and 4 carbon atoms of the piperidine ring [1] [2]. The molecular formula C₅H₁₁NO₂ indicates a total molecular weight of 117.15 grams per mole, with the compound bearing the Chemical Abstracts Service number 868051-84-7 [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (3S,4R)-piperidine-3,4-diol, reflecting the specific stereochemical configuration at the two chiral centers [2] [4].
The piperidine ring system consists of five methylene bridges and one amine bridge, forming a saturated six-membered heterocycle that adopts a chair conformation similar to cyclohexane [5] [6]. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [5]. Research has demonstrated that the equatorial conformation is more stable by 0.72 kilocalories per mole in the gas phase [5] [7].
The stereochemistry of (3S,4R)-piperidine-3,4-diol is defined by the absolute configuration at two stereogenic centers located at carbon atoms 3 and 4 of the piperidine ring [2] [8]. The S configuration at carbon 3 and R configuration at carbon 4 establish this compound as the trans-isomer of piperidine-3,4-diol [4] [9]. The Cahn-Ingold-Prelog priority rules determine these stereochemical assignments, where the highest priority substituents are arranged according to atomic number [8].
The compound exists as one of four possible stereoisomers of piperidine-3,4-diol, which include the enantiomeric pair (3S,4R) and (3R,4S), as well as the diastereomeric cis-isomers (3S,4S) and (3R,4R) [10] [11]. The (3S,4R) and (3R,4S) configurations represent trans-diaxial or trans-diequatorial arrangements of the hydroxyl groups, while the cis-isomers feature one hydroxyl group in an axial position and the other in an equatorial position [4] [12].
The piperidine ring in (3S,4R)-piperidine-3,4-diol predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement [13] [14]. In this conformation, the two hydroxyl substituents at positions 3 and 4 can occupy either axial or equatorial orientations depending on the ring-flipping equilibrium [15]. The trans-configuration of the hydroxyl groups allows for both substituents to adopt equatorial positions simultaneously, minimizing steric interactions and maximizing stability [13] [16].
Computational studies using density functional theory have revealed that the chair conformation with both hydroxyl groups in equatorial positions represents the global energy minimum for this stereoisomer [16] [14]. The piperidine nitrogen atom maintains sp³ hybridization with a pyramidal geometry, and the lone pair electrons occupy an orbital that does not participate in the aromatic system [17] [18]. The nitrogen atom can undergo rapid inversion between two pyramidal forms, contributing to the overall conformational flexibility of the molecule [7].
The presence of two hydroxyl groups in vicinal positions on the piperidine ring creates opportunities for intramolecular hydrogen bonding interactions [16]. These hydrogen bonds can stabilize specific conformations and influence the overall molecular geometry [16]. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming stabilizing interactions with the nitrogen lone pair or with each other [13].
Studies of polyhydroxylated piperidines have demonstrated that multiple hydrogen bonds enhance the overall stability of these molecules and influence their chemical reactivity [16]. The cooperative nature of these hydrogen bonding interactions contributes to the conformational preferences observed in solution and solid-state structures [16]. The electron density topology analysis reveals that the hydroxyl substituents participate in a network of hydrogen bonding that affects the acidity and basicity of the molecule [16].
Table 1: Physical and Chemical Properties of (3S,4R)-Piperidine-3,4-diol
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight (g/mol) | 117.15 |
| Chemical Abstracts Service Number | 868051-84-7 |
| International Union of Pure and Applied Chemistry Name | (3S,4R)-piperidine-3,4-diol |
| International Chemical Identifier | InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 |
| International Chemical Identifier Key | IZXWMVPZODQBRB-UHNVWZDZSA-N |
| Simplified Molecular Input Line Entry System | C1CNCC(C1O)O |
| Isomeric Simplified Molecular Input Line Entry System | O[C@H]1CNCC[C@H]1O |
| Boiling Point (°C) | 233.4 at 760 mmHg |
| Flash Point (°C) | 129.3 |
| Density (g/cm³) | 1.214 |
| Storage Temperature | 2-8°C |
[Data compiled from sources 2, 26, 30]
Table 2: Stereoisomers of Piperidine-3,4-diol
| Stereoisomer | Configuration | Chemical Abstracts Service Number | Relationship |
|---|---|---|---|
| (3S,4R)-Piperidine-3,4-diol | trans | 868051-84-7 | Target compound |
| (3R,4S)-Piperidine-3,4-diol | trans (enantiomer) | 135501-61-0 | Enantiomer of target |
| (3S,4S)-Piperidine-3,4-diol | cis | 146986-30-3 | Diastereomer |
| (3R,4R)-Piperidine-3,4-diol | cis (enantiomer) | Not specified | Diastereomer |
[Data compiled from sources 17, 18, 19, 29]
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming the stereochemical assignment of (3S,4R)-piperidine-3,4-diol [19]. The coupling patterns and chemical shifts of the protons attached to the stereogenic carbon atoms provide definitive evidence for the trans-configuration [19]. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, enable the complete structural elucidation and stereochemical assignment [12].
X-ray crystallography provides direct confirmation of the absolute configuration when suitable crystals can be obtained [13]. The crystal structures reveal the precise three-dimensional arrangement of atoms and confirm the chair conformation of the piperidine ring [13] [17]. Computational methods, particularly density functional theory calculations, complement experimental techniques by predicting conformational preferences and relative energies of different stereoisomers [14] [20].
(3S,4R)-Piperidine-3,4-diol represents a stereochemically defined derivative of the piperidine heterocycle, distinguished by its specific spatial arrangement of hydroxyl substituents at the 3 and 4 positions. The compound exhibits the molecular formula C₅H₁₁NO₂ with a molecular weight of 117.15 g/mol [1] [2]. The systematic International Union of Pure and Applied Chemistry name designates this molecule as (3S,4R)-piperidine-3,4-diol, reflecting the absolute stereochemical configuration at the two chiral centers [1] [2].
The Chemical Abstracts Service registry number 135501-61-0 uniquely identifies this stereoisomer [1] [2]. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O[C@@H]1CCNC[C@H]1O, which explicitly denotes the stereochemical relationships between the chiral centers [1] [2]. The International Chemical Identifier provides a standardized representation: InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1, with the corresponding InChI Key IZXWMVPZODQBRB-JBUOLDKXSA-N [1] [2].
The density of (3S,4R)-piperidine-3,4-diol has been determined as 1.214 g/cm³, indicating a relatively high density compared to many organic compounds of similar molecular weight [1] [3]. This elevated density reflects the presence of multiple polar functional groups and the potential for intermolecular hydrogen bonding interactions [1] [3].
The boiling point of the compound occurs at 233.4°C under standard atmospheric pressure (760 mmHg) [1] [3]. This relatively high boiling point demonstrates the significant intermolecular forces present due to the dual hydroxyl groups and the nitrogen atom, all of which can participate in hydrogen bonding networks [1] [3]. The flash point has been measured at 129.3°C, providing important safety information for handling and storage procedures [1] [3].
The refractive index of (3S,4R)-piperidine-3,4-diol measures 1.525, which falls within the typical range for organic compounds containing multiple heteroatoms and hydroxyl functionalities [1] [3]. The vapour pressure at 25°C is extremely low at 0.0104 mmHg, consistent with the high boiling point and strong intermolecular interactions that characterize this compound [1] [3].
The polar surface area of (3S,4R)-piperidine-3,4-diol has been calculated as 52.49 Ų, reflecting the contribution of the nitrogen atom and two hydroxyl groups to the overall polarity of the molecule [1] [2]. This value indicates moderate polarity and suggests favorable interactions with polar solvents and biological systems [1] [2].
The logarithm of the partition coefficient between octanol and water (LogP) has been determined as -1.57, indicating that the compound exhibits hydrophilic character and preferentially partitions into aqueous phases rather than lipophilic environments [2] [4]. This hydrophilic nature results from the multiple polar functional groups present in the molecular structure [2] [4].
Structural analysis reveals that the molecule contains eight heavy atoms (non-hydrogen atoms), with three hydrogen bond acceptor sites and three hydrogen bond donor sites [2] [4]. The compound exhibits zero rotatable bonds due to the rigid cyclic structure, and contains a single six-membered ring system [2] [4]. These structural features contribute to the conformational rigidity and predictable three-dimensional arrangement of the molecule [2] [4].
The (3S,4R) stereochemical designation indicates that the hydroxyl group at position 3 adopts the S-configuration while the hydroxyl group at position 4 exhibits the R-configuration [1]. This arrangement results in a cis-relationship between the two hydroxyl substituents, meaning they are positioned on the same face of the piperidine ring [1].
Conformational analysis based on piperidine ring systems indicates that (3S,4R)-piperidine-3,4-diol preferentially adopts a chair conformation, similar to cyclohexane and other six-membered saturated rings [6] [7]. In this preferred conformation, both hydroxyl groups occupy axial positions, creating a cis-diaxial arrangement [8] [9]. This positioning enables potential intramolecular hydrogen bonding interactions between the hydroxyl groups [8] [9].
The presence of two chiral centers at positions 3 and 4 creates the possibility for four stereoisomeric forms: (3S,4R), (3R,4S), (3S,4S), and (3R,4R) [1]. The (3S,4R) configuration represents one of the two possible cis-diastereomers, distinguished from the trans-diastereomers where the hydroxyl groups would be positioned on opposite faces of the ring [1].
The hydrochloride salt of (3S,4R)-piperidine-3,4-diol represents a commonly utilized form for enhanced stability and handling characteristics. The salt exhibits CAS registry numbers 1523530-14-4 and 443648-89-3, with the molecular formula C₅H₁₂ClNO₂ and molecular weight of 153.61 g/mol [10] [11]. The hydrochloride salt typically appears as a white to off-white solid with purity levels ranging from 95-98% [12] [10].
Storage requirements for the hydrochloride salt specify maintenance at 2-8°C under an inert atmosphere to prevent degradation and maintain chemical stability [12] [10]. The salt formation occurs through protonation of the piperidine nitrogen atom by hydrochloric acid, resulting in improved water solubility and crystalline properties compared to the free base form [12] [10].
The molecular structure of (3S,4R)-piperidine-3,4-diol lends itself to various spectroscopic characterization techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical environment, with characteristic chemical shift patterns reflecting the axial positioning of the hydroxyl groups [13] [14]. The rigid chair conformation results in distinct chemical shift differences between axial and equatorial protons from the same methylene groups [15] [14].
Infrared spectroscopy reveals characteristic absorption bands associated with the hydroxyl O-H stretching vibrations and the C-O stretching modes of the secondary alcohol functionalities [16] [17]. The nitrogen-containing piperidine ring contributes additional spectroscopic features that aid in structural identification and purity assessment [16] [17].
The optical activity of (3S,4R)-piperidine-3,4-diol results from its chiral nature, with the compound exhibiting measurable optical rotation values that depend on the wavelength of light, temperature, and solvent system employed [13] [18]. This optical activity serves as an important analytical parameter for confirming stereochemical purity and enantiomeric excess determinations [13] [18].
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | - |
| Molecular Weight | 117.15 | g/mol |
| Density | 1.214 | g/cm³ |
| Boiling Point | 233.4 | °C (760 mmHg) |
| Flash Point | 129.3 | °C |
| Refractive Index | 1.525 | - |
| Vapour Pressure (25°C) | 0.0104 | mmHg |
| Polar Surface Area | 52.49 | Ų |
| LogP (octanol-water) | -1.57 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Hydrogen Bond Donors | 3 | - |
| Stereochemical Property | Description |
|---|---|
| Absolute Configuration | (3S,4R) - S at C3, R at C4 |
| Hydroxyl Relationship | Cis-configuration (same face) |
| Ring Conformation | Chair conformation preferred |
| Hydroxyl Orientation | Cis-diaxial arrangement |
| Chiral Centers | 2 (at positions 3 and 4) |